1,6-Divinylperfluorohexane

Catalog No.
S705062
CAS No.
1800-91-5
M.F
C10H6F12
M. Wt
354.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Divinylperfluorohexane

CAS Number

1800-91-5

Product Name

1,6-Divinylperfluorohexane

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodeca-1,9-diene

Molecular Formula

C10H6F12

Molecular Weight

354.13 g/mol

InChI

InChI=1S/C10H6F12/c1-3-5(11,12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)4-2/h3-4H,1-2H2

InChI Key

PDFSXHZXNZCKNF-UHFFFAOYSA-N

SMILES

C=CC(C(C(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C=CC(C(C(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

The exact mass of the compound 1,6-Divinylperfluorohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Material Science:

  • Self-assembled monolayers (SAMs): Due to its unique structure with a combination of hydrophobic perfluorinated chains and terminal vinyl groups, 1,6-DVDF can potentially form well-defined SAMs on various substrates. This property allows researchers to study surface modification, control wettability, and tailor surface properties for specific applications [].

Fluorine Chemistry:

  • Model compound for perfluorinated materials: 1,6-DVDF, with its fully fluorinated carbon chain, can serve as a model compound for studying the unique properties and behavior of perfluorinated materials. This can be helpful in understanding the environmental impact and potential risks associated with these widely used compounds [].

Organic Synthesis:

  • Precursor for fluorinated polymers: The vinyl groups in 1,6-DVDF can be used as reactive sites for polymerization reactions, potentially leading to the development of novel fluorinated polymers with unique properties like high thermal and chemical stability [].

Environmental Science:

  • Understanding the environmental fate of perfluorinated compounds: Studying the degradation pathways and environmental persistence of 1,6-DVDF can contribute to a broader understanding of the behavior of other perfluorinated compounds in the environment [].

1,6-Divinylperfluorohexane is a fluorinated compound with the chemical formula C₁₀H₆F₁₂. It is characterized as a clear, almost colorless liquid with a boiling point of approximately 84 °C and a flash point of 68 °C. This compound is notable for its high fluorine content, which imparts unique chemical properties such as low surface tension and high thermal stability .

The structure of 1,6-divinylperfluorohexane features two vinyl groups attached to a perfluorinated hexane chain, making it a member of the perfluoroalkylene family. Its molecular structure allows it to participate in various

  • Hydrosilylation: This reaction involves the addition of silanes to the double bonds in 1,6-divinylperfluorohexane. Studies have shown that this process can lead to the formation of siloxane compounds, which are useful in various industrial applications .
  • Polymerization: The vinyl groups allow for radical polymerization, enabling the formation of copolymers when reacted with other monomers such as dibromo arylene compounds. This has been utilized in synthesizing perfluoroalkylene-vinylene-arylene copolymers .
  • Reactivity with Aqueous Systems: 1,6-Divinylperfluorohexane shows no significant reaction with aqueous systems, making it stable in water-based environments .

The synthesis of 1,6-divinylperfluorohexane typically involves:

  • Fluorination: Starting from hexene or similar hydrocarbons, fluorination processes are employed to introduce fluorine atoms into the carbon chain.
  • Vinylation: The introduction of vinyl groups can be achieved through various methods such as dehydrohalogenation or by using vinyl halides in reactions with perfluorinated intermediates.

Smith and Gilman (1975) described one method for synthesizing reactive derivatives from this compound, highlighting its versatility in creating functional materials.

1,6-Divinylperfluorohexane has several applications across different fields:

  • Polymer Industry: It is used in the production of fluorinated polymers that exhibit unique properties such as chemical resistance and thermal stability.
  • Coatings and Sealants: Due to its low surface tension and hydrophobic characteristics, it is employed in specialized coatings that require water-repellent properties.
  • Chemical Intermediates: The compound serves as a precursor for various reactive derivatives used in advanced materials science.

Several compounds share structural similarities with 1,6-divinylperfluorohexane. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-DivinylperfluorobutanePerfluorinated alkeneShorter carbon chain; used in similar polymerizations.
Perfluorodecyl vinyl etherPerfluorinated etherContains ether functionality; more soluble in organic solvents.
PerfluorooctenePerfluorinated alkeneLonger carbon chain; exhibits different physical properties.

1,6-Divinylperfluorohexane stands out due to its specific arrangement of vinyl groups on a perfluorinated hexane backbone, which influences its reactivity and application potential compared to these similar compounds. Its unique combination of properties makes it particularly valuable in specialized industrial applications where both fluorination and unsaturation are required.

XLogP3

5.5

UNII

9KC63N97TA

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (25%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (25%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1800-91-5

Wikipedia

Dodecafluoro-1,9-decadiene

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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